1-Bromo-4-(methoxymethyl)benzene

Description

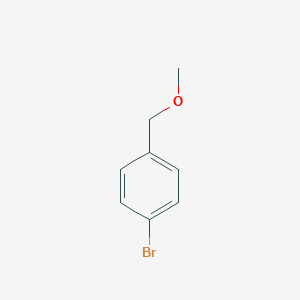

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMMXGXOJQXOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506059 | |

| Record name | 1-Bromo-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-88-4 | |

| Record name | 1-Bromo-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromobenzyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

1-Bromo-4-(methoxymethyl)benzene, identified by its CAS number 1515-88-4 , is a bifunctional aromatic compound of significant interest in modern organic synthesis.[1] Its structure uniquely combines a reactive aryl bromide with a stable methoxymethyl (MOM) ether. This strategic arrangement allows for sequential and orthogonal chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.

The aryl bromide moiety serves as a robust handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methoxymethyl group, on the other hand, functions as a protected form of a primary benzyl alcohol. This protecting group is stable under a wide range of reaction conditions, including those typically employed for cross-coupling, yet can be selectively removed under acidic conditions to liberate the alcohol for further functionalization. This dual reactivity makes this compound a cornerstone building block in multi-step syntheses, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and analytical characteristics is paramount for its effective use in a laboratory setting.

Quantitative Data Summary

| Property | Value | Source/Comment |

| CAS Number | 1515-88-4 | [1] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Boiling Point | ~207 °C (Predicted) | Based on structurally similar compounds.[2] |

| Density | ~1.47 g/cm³ (Predicted) | Based on structurally similar compounds.[2] |

| Appearance | Typically a colorless to pale yellow liquid | General observation for similar compounds. |

Predicted Spectroscopic Data

While experimental spectra are best obtained on a synthesized sample, the following table outlines the expected signals for structural confirmation.

| Spectroscopy | Expected Chemical Shifts (δ, ppm) or Wavenumbers (cm⁻¹) | Interpretation |

| ¹H NMR (CDCl₃) | ~7.45 (d, 2H), ~7.25 (d, 2H), ~4.45 (s, 2H), ~3.40 (s, 3H) | Aromatic protons appearing as two doublets (AA'BB' system); singlet for the benzylic methylene protons (-CH₂-); singlet for the methoxy protons (-OCH₃). |

| ¹³C NMR (CDCl₃) | ~138 (C), ~132 (CH), ~129 (CH), ~122 (C-Br), ~74 (O-CH₂-O), ~56 (O-CH₃) | Signals for the four distinct aromatic carbons; benzylic carbon; methoxy carbon. The ipso-carbon attached to bromine is typically shifted upfield due to the 'heavy atom effect'.[3] |

| IR (neat, cm⁻¹) | ~3050-2850 (C-H stretch), ~1590, 1490 (C=C aromatic stretch), ~1150-1050 (C-O stretch), ~1010 (C-Br stretch) | Characteristic peaks for aromatic and aliphatic C-H bonds, aromatic ring vibrations, and ether linkages. |

Synthesis and Purification

The most direct and common synthesis of this compound is achieved through the protection of the commercially available 4-Bromobenzyl alcohol. The methoxymethyl (MOM) ether is a robust protecting group, and its installation is a standard procedure in organic chemistry.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol: MOM Protection of 4-Bromobenzyl Alcohol

This protocol is adapted from established methods for the methoxymethyl protection of benzyl alcohols.

Materials:

-

4-Bromobenzyl alcohol (1.0 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

-

Chloromethyl methyl ether (MOMCl) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Bromobenzyl alcohol in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA dropwise to the stirred solution.

-

Slowly add MOMCl dropwise to the reaction mixture. Caution: MOMCl is a carcinogen and should be handled with extreme care in a fume hood.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from its ability to undergo selective reactions at either the aryl bromide or the MOM ether functionality.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful example.

Reaction Principle: The reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling

-

To a flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture (typically 80-100 °C) with vigorous stirring until the starting material is consumed.

-

After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography.

Deprotection of the Methoxymethyl (MOM) Ether

Once transformations at the aryl bromide are complete, the MOM ether can be cleaved to reveal the benzyl alcohol, which can then be used in subsequent reactions (e.g., oxidation to an aldehyde, etherification, or esterification).

Reaction Principle: MOM ethers are typically cleaved under acidic conditions. The reaction proceeds by protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This intermediate is then trapped by water to yield the desired alcohol and formaldehyde.

Common Deprotection Protocols:

-

Acidic Hydrolysis: Stirring the compound in a mixture of an acid like HCl or trifluoroacetic acid (TFA) in a protic solvent (e.g., methanol, water/THF) at room temperature is often effective.

-

Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr₂) in the presence of a thiol scavenger can provide rapid and selective deprotection under mild conditions.[4]

-

Silica-Supported Catalysts: Using heterogeneous catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) in a non-polar solvent like DCM offers a simple work-up, as the catalyst can be removed by filtration.[5]

Applications in Drug Discovery and Development

The structural motif derived from this compound is present in numerous complex molecules synthesized for biological evaluation. The ability to first construct a biaryl or other complex core via cross-coupling and then unmask a reactive benzylic alcohol is a powerful synthetic strategy.

Hypothetical Drug Synthesis Workflow

The following diagram illustrates a conceptual workflow where this compound is used to synthesize a complex, hypothetical drug candidate.

Caption: Conceptual workflow for complex molecule synthesis.

This workflow demonstrates how the initial building block is elaborated in a stepwise fashion:

-

Core Scaffolding: A Suzuki coupling reaction is used to build the core biaryl structure.

-

Unmasking Functionality: The MOM group is removed to reveal the alcohol.

-

Functional Group Interconversion: The alcohol is oxidized to an aldehyde, a versatile functional group.

-

Final Elaboration: The aldehyde is converted to a new functionality, such as an amine, via reductive amination to complete the synthesis of the target molecule.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Assumed to be an irritant to the skin, eyes, and respiratory system based on similar compounds.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

References

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. J. Org. Chem., 68, 7101-7103. Available from: [Link]

-

Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66, 1673–1677. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-bromo-4-methoxybenzene [stenutz.eu]

Compound Profile: 1-Bromo-4-(methoxymethyl)benzene

An In-depth Technical Guide to the Physicochemical Properties and Boiling Point Determination of 1-Bromo-4-(methoxymethyl)benzene

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The focus is on its physicochemical properties, with a detailed exploration of its boiling point. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for successful experimental design and implementation.

This compound, also known as 4-Bromobenzyl methyl ether, is an aromatic compound with the chemical formula C₈H₉BrO.[1][2] Its structure consists of a benzene ring substituted with a bromo group and a methoxymethyl group at the para position. This substitution pattern imparts specific chemical reactivity and physical properties that are crucial for its application in various synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1515-88-4 | [1][2][3] |

| Molecular Formula | C₈H₉BrO | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 110-112 °C at 8 mmHg | [1] |

| Melting Point | -15 °C | [1] |

| Density | 1.406 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5470 | |

| Flash Point | 106 °C (223.0 °F) - closed cup | [1] |

The Critical Parameter: Boiling Point Determination

The boiling point is a critical physical constant for a liquid, indicating its volatility and the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the literature reports a boiling point of 110-112 °C at a reduced pressure of 8 mmHg.[1] This suggests that the compound is susceptible to decomposition at its normal boiling point under atmospheric pressure, making vacuum distillation the preferred method for purification.

Rationale for Vacuum Distillation

The choice to determine the boiling point under reduced pressure is a deliberate experimental decision rooted in the chemical nature of the compound. Many organic molecules, particularly those with functional groups that can be sensitive to high temperatures, may decompose, oxidize, or undergo side reactions when heated to their atmospheric boiling points. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that preserves the integrity of the molecule. This is a cornerstone of ensuring the purity and identity of the substance, which is paramount in research and drug development.

Experimental Protocol for Boiling Point Determination under Reduced Pressure

The following protocol outlines a robust method for determining the boiling point of this compound. This procedure is designed to be self-validating by incorporating precise control and measurement of both temperature and pressure.

Materials:

-

This compound (crude or to be purified)

-

Distillation flask (round-bottom flask)

-

Distillation head with a thermometer adapter

-

Condenser (Liebig or Graham)

-

Receiving flask

-

Vacuum adapter

-

Calibrated thermometer

-

Manometer (for pressure measurement)

-

Vacuum pump

-

Heating mantle with a stirrer

-

Boiling chips or a magnetic stir bar

-

Inert gas source (e.g., Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease to maintain a stable vacuum.

-

Sample Preparation: Place a magnetic stir bar or boiling chips into the distillation flask and add the this compound sample. The flask should not be more than two-thirds full.

-

System Evacuation: Connect the vacuum pump to the system via the vacuum adapter. Slowly and carefully evacuate the system to the desired pressure, in this case, approximately 8 mmHg. Monitor the pressure using a calibrated manometer.

-

Heating and Distillation: Once the target pressure is stable, begin heating the distillation flask gently using the heating mantle. The stirring should be active to ensure smooth boiling.

-

Temperature Reading: Observe the temperature on the thermometer placed in the distillation head. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a steady condensation of the liquid on the thermometer bulb and a constant temperature reading.

-

Data Collection: Record the stable temperature reading and the corresponding pressure. For this compound, this should be in the range of 110-112 °C at 8 mmHg.[1]

Experimental Workflow Diagram

Caption: Workflow for the determination of the boiling point of this compound under reduced pressure.

Purification via Vacuum Distillation

The purity of a substance is a critical factor that can significantly influence its physical properties, including the boiling point. Impurities can either elevate or depress the boiling point. Therefore, purification of this compound is often a necessary precursor to its use in synthesis. The same vacuum distillation setup used for boiling point determination is the primary method for its purification.

Purification Protocol

The protocol for purification is an extension of the boiling point determination. The key difference is the collection of fractions.

-

Initial Setup and Distillation: Follow steps 1-4 of the boiling point determination protocol.

-

Fraction Collection: As the distillation begins, discard the initial fraction (forerun), which may contain more volatile impurities.

-

Main Fraction: Collect the fraction that distills at a constant temperature and pressure (110-112 °C at 8 mmHg). This is the purified this compound.

-

Final Fraction: As the distillation nears completion, the temperature may start to rise, indicating the presence of less volatile impurities. Stop the distillation before these impurities co-distill with the product.

-

Characterization: The purity of the collected fraction should be confirmed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification Workflow Diagram

Caption: A logical workflow for the purification of this compound via vacuum distillation.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the boiling point of this compound, a crucial parameter for its purification and application. The rationale behind using vacuum distillation for both boiling point determination and purification has been explained, emphasizing the importance of preserving the compound's integrity. The provided protocols and diagrams serve as a practical resource for scientists and researchers working with this versatile synthetic intermediate. Adherence to these methodologies will ensure the reliable and safe use of this compound in a laboratory setting.

References

-

4-Bromobenzyl methyl ether | 1515-88-4.

-

4-Bromobenzyl methyl ether 97.

-

1-Bromo-4-(methoxymethoxy)benzene.

-

This compound.

-

This compound.

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1-Bromo-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(methoxymethyl)benzene, a key intermediate in organic synthesis. The document details its physicochemical properties, with a primary focus on its melting point of -15 °C. A thorough, field-tested protocol for the determination of this sub-zero melting point is presented, addressing the specific challenges of handling a liquid analyte at low temperatures. Furthermore, this guide outlines a robust synthetic pathway for this compound via the Williamson ether synthesis, complete with a detailed experimental procedure and purification strategies. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, providing the necessary technical insights for the confident handling and application of this versatile compound.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, also known by its synonym 4-Bromobenzyl methyl ether, is a halogenated aromatic ether. Its structure, incorporating a reactive bromine atom and a methoxymethyl group, renders it a valuable building block in the synthesis of more complex molecules. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxymethyl group, on the other hand, can act as a protecting group for the benzylic position or can be further functionalized. These characteristics make this compound a sought-after intermediate in the pharmaceutical and agrochemical industries.

An accurate understanding of the physicochemical properties of this compound is paramount for its effective use. The melting point, in particular, is a critical parameter that provides a reliable indication of purity. This guide will delve into the nuances of determining the sub-zero melting point of this compound, a task that requires specialized techniques beyond standard melting point analysis.

Physicochemical Properties of this compound

A compilation of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its safe handling, storage, and for predicting its behavior in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 1515-88-4 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -15 °C | [1] |

| Boiling Point | 110-112 °C at 8 mmHg | [1] |

| Density | 1.406 g/mL at 25 °C | [1] |

In-Depth Analysis: The Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, an accurate melting point determination is a fundamental technique for assessing the purity of a compound.

The reported melting point of this compound is -15 °C.[1] This sub-zero melting point necessitates a specialized experimental approach for its determination, as standard melting point apparatus are designed for heating samples that are solid at ambient temperature.

Factors Influencing the Melting Point of Substituted Benzenes

The melting points of substituted benzene derivatives are influenced by a combination of factors, including:

-

Molecular Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and, consequently, higher melting points.

-

Intermolecular Forces: The nature and strength of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding, play a crucial role. In the case of this compound, the primary intermolecular forces are van der Waals forces and dipole-dipole interactions arising from the polar C-Br and C-O bonds.

-

Nature of Substituents: The size, shape, and electronic properties of the substituents on the benzene ring can affect both the molecular symmetry and the strength of intermolecular forces.

Experimental Protocol for Sub-Zero Melting Point Determination

The determination of a melting point below 0 °C requires a specialized apparatus, commonly known as a cold-stage melting point apparatus, or a standard apparatus modified for low-temperature measurements. The following protocol outlines a robust procedure for accurately determining the melting point of this compound.

Materials:

-

This compound (purified)

-

Capillary tubes (sealed at one end)

-

Cold-stage melting point apparatus (e.g., a Linkam-type stage or similar) or a standard melting point apparatus with a cooling accessory.

-

Low-temperature thermometer or calibrated thermocouple

-

Cryogenic liquid (e.g., liquid nitrogen) or a suitable cooling bath (e.g., dry ice/acetone)

-

Protective gloves and safety glasses

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is of high purity, as impurities will depress the melting point. Purification by vacuum distillation is recommended (see Section 5.2).

-

Introduce a small amount of the liquid sample into a capillary tube using a syringe or a fine pipette.

-

Seal the open end of the capillary tube using a flame. This is crucial to prevent condensation of atmospheric moisture into the sample at low temperatures.

-

-

Apparatus Setup and Cooling:

-

Place the sealed capillary tube into the sample holder of the cold-stage melting point apparatus.

-

Begin cooling the stage using the cryogenic liquid or cooling bath. The cooling rate should be controlled to avoid thermal shock to the sample and apparatus.

-

Cool the sample to a temperature approximately 10-15 °C below the expected melting point (i.e., to around -25 to -30 °C). The sample should completely solidify.

-

-

Melting Point Determination:

-

Once the sample is completely frozen, begin to slowly heat the stage at a rate of approximately 1-2 °C per minute. A slow heating rate is critical for ensuring thermal equilibrium and obtaining an accurate melting point range.

-

Carefully observe the sample through the microscope or viewing port of the apparatus.

-

Record the temperature at which the first droplet of liquid appears. This is the onset of melting.

-

Continue to heat slowly and record the temperature at which the last crystal of the solid disappears. This is the clear point, marking the completion of melting.

-

The recorded temperature range between the onset of melting and the clear point is the melting point range of the sample. For a pure compound, this range should be narrow (typically less than 1 °C).

-

Self-Validating System:

To ensure the accuracy of the measurement, the protocol should be validated by:

-

Calibration: Calibrate the low-temperature thermometer or thermocouple using certified standards with known sub-zero melting points.

-

Repeatability: Perform the measurement at least three times with fresh samples to ensure the results are consistent and reproducible.

-

Mixed Melting Point: If a reference standard of this compound is available, a mixed melting point determination can be performed. A depression or broadening of the melting point range of the mixture would indicate the presence of impurities in the synthesized sample.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromobenzyl alcohol is reacted with a methylating agent.

Synthetic Pathway

The synthesis proceeds in two main steps:

-

Deprotonation: 4-Bromobenzyl alcohol is deprotonated with a strong base, typically sodium hydride (NaH), to form the corresponding sodium alkoxide.

-

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks a methylating agent, such as methyl iodide (CH₃I), in an Sₙ2 reaction to form the desired ether.

Sources

An In-depth Technical Guide to the Solubility Properties of 1-Bromo-4-(methoxymethyl)benzene

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, a profound understanding of a compound's physicochemical properties is not merely academic; it is the bedrock of innovation. 1-Bromo-4-(methoxymethyl)benzene, a versatile building block in organic synthesis, presents a case in point.[1][2] Its utility in creating more complex molecules, from specialty dyes to polymers, is intrinsically linked to its behavior in various solvent systems.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data to provide a holistic framework for evaluating the solubility of this compound, grounding every recommendation in established scientific principles and robust experimental design.

Section 1: Deconstructing the Molecular Profile of this compound

To predict and understand the solubility of this compound, we must first consider its molecular architecture.

-

Aromatic Core: The benzene ring imparts a significant nonpolar character to the molecule.

-

Halogenation: The bromine atom, while electronegative, contributes to the molecule's overall lipophilicity.

-

Ether Linkage: The methoxymethyl group (-CH₂OCH₃) introduces a degree of polarity through the oxygen atom's lone pairs, which can act as hydrogen bond acceptors.

This amalgamation of polar and nonpolar features suggests a nuanced solubility profile. A key principle in solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3] Therefore, we can anticipate that this compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents of intermediate to low polarity. Indeed, safety data sheets often describe it as "immiscible" in water.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [2][6][7][8][9][10] |

| Molecular Weight | 201.06 g/mol | [2][6][7][11] |

| Appearance | Clear Liquid | [5][8][12] |

| Melting Point | 9-10 °C | [4][5] |

| Boiling Point | 223 °C | [4][5] |

| Density | 1.494 g/mL at 25 °C | [4] |

| Water Solubility | Immiscible | [4][5] |

Section 2: A Framework for Comprehensive Solubility Assessment

A thorough investigation of solubility requires a systematic approach. The following experimental workflow is designed to provide a comprehensive understanding of the solubility of this compound across a spectrum of relevant solvents.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method, while traditional, remains a highly reliable technique for determining equilibrium solubility.[3][13] It involves agitating an excess of the solute in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Step-by-Step Experimental Protocol:

-

Solvent Selection: Prepare a panel of solvents with varying polarities. A recommended starting set includes water, methanol, ethanol, acetone, dichloromethane, and hexane.

-

Vial Preparation: Into a series of clear glass vials, add a pre-weighed excess of this compound. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of each selected solvent to its respective vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13] Temperature control is critical as solubility is temperature-dependent.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the undissolved material has settled.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of this compound in the filtered aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

Caption: A flowchart of the shake-flask method for solubility determination.

Section 3: Interpreting Solubility Data in the Context of Drug Development and Synthesis

The solubility data obtained from the aforementioned protocol is not an end in itself but a critical parameter that informs subsequent research and development activities.

-

For the Synthetic Chemist: Knowledge of solubility is paramount for reaction setup and purification. For instance, in cross-coupling reactions where aryl halides are common substrates, poor solubility can hinder reaction kinetics.[14] Understanding which solvents effectively dissolve this compound allows for the selection of appropriate reaction media and recrystallization solvents.

-

For the Formulation Scientist: In drug development, aqueous solubility is a key determinant of bioavailability. While this compound itself is not a therapeutic agent, derivatives synthesized from it may be. Early-stage solubility screening of such derivatives can help identify potential formulation challenges and guide strategies to enhance solubility, such as the use of co-solvents or amorphous solid dispersions.

Section 4: Advanced Considerations and Troubleshooting

The Impact of Polymorphism

For solid compounds, different crystalline forms, or polymorphs, can exhibit different solubilities. While this compound is a liquid at room temperature, this consideration is crucial for any solid derivatives. It is imperative to characterize the solid form used in solubility studies to ensure reproducibility.

pH-Dependent Solubility

The structure of this compound does not contain readily ionizable functional groups. Therefore, its solubility is not expected to be significantly influenced by pH. However, for derivatives that incorporate acidic or basic moieties, determining the pKa and assessing solubility in buffered solutions at various pH values is essential.[15][16][17]

Conclusion: A Foundation for Informed Scientific Endeavor

This guide has laid out a comprehensive framework for understanding and experimentally determining the solubility of this compound. By adhering to rigorous experimental protocols and thoughtfully interpreting the resulting data, researchers can leverage this fundamental physicochemical property to accelerate their progress in organic synthesis, materials science, and drug discovery. The principles and methodologies detailed herein are designed to be broadly applicable, providing a robust foundation for the characterization of novel chemical entities.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

- Solubility test for Organic Compounds. (2024, September 24). Retrieved from a document provided by the user. The original source is not publicly available.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved January 6, 2026, from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a document provided by the user. The original source is not publicly available.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a document provided by the user. The original source is not publicly available.

-

1-Bromo-4-methoxybenzene. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

-

1-Bromo-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

1-Bromo-4-(methoxymethoxy)benzene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Boron Molecular. Retrieved January 6, 2026, from [Link]

-

Benzene, 1-bromo-4-methoxy-. (n.d.). NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

- SAFETY DATA SHEET. (n.d.). Retrieved from a document provided by the user. The original source is not publicly available.

-

1-Bromo-2-(methoxymethyl)benzene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7). (n.d.). Cheméo. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

Classification of aryl halides based on their solubility. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Georganics. Retrieved January 6, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 6, 2026, from [Link]

-

Benzene, 1-bromo-4-methoxy-. (n.d.). NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Benzene, 1-bromo-4-methoxy-. (n.d.). NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Arctom. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). AOBChem. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. youtube.com [youtube.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.fr [fishersci.fr]

- 6. boronmolecular.com [boronmolecular.com]

- 7. 1-Bromo-2-(methoxymethyl)benzene | C8H9BrO | CID 12927162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. arctomsci.com [arctomsci.com]

- 10. aobchem.com [aobchem.com]

- 11. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. www1.udel.edu [www1.udel.edu]

1-Bromo-4-(methoxymethyl)benzene chemical structure and properties

An In-Depth Technical Guide to 1-Bromo-4-(methoxymethyl)benzene: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key aromatic building block for researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its strategic applications in the construction of complex molecules.

Core Molecular Profile and Structure

This compound (CAS No. 1515-88-4) is a disubstituted benzene derivative featuring a bromine atom and a methoxymethyl group in a para configuration.[1][2] This arrangement provides two distinct points for chemical modification: the aryl bromide, which is primed for cross-coupling reactions, and the stable benzylic ether, which serves as a protected form of a hydroxymethyl group.

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1515-88-4 | [1][2][3] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | COCC1=CC=C(Br)C=C1 | [3] |

The structural formula is presented below:

Physicochemical Properties

Direct experimental data for this compound is not extensively published. However, we can infer its properties with high confidence by examining its closest structural isomer, 1-Bromo-4-methoxybenzene (4-Bromoanisole, CAS 104-92-7), where the oxygen and methylene group are inverted. The primary difference is the benzylic CH₂ group in our title compound, which may slightly alter boiling points and density but preserves the overall chemical nature.

| Property | Expected Value / Observation | Reference (Analog) |

| Appearance | Clear Liquid | [4] |

| Boiling Point | ~223 °C | [5][6] |

| Melting Point | ~9-10 °C | [5][6] |

| Density | ~1.49 g/mL | [5] |

| Solubility | Immiscible in water | [4] |

| Storage | Room temperature, airtight, dry | [2] |

Note: Data presented are for the isomer 1-Bromo-4-methoxybenzene and serve as a close approximation.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for preparing this compound is via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a primary alcohol followed by an Sₙ2 reaction with a methylating agent.[7] The following protocol, adapted from established procedures, is a self-validating system for generating high-purity material.[8]

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the starting 4-Bromobenzyl alcohol to its corresponding alkoxide. This ensures the alcohol does not act as a competing nucleophile.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the ionic alkoxide intermediate and the polar methyl iodide, facilitating the Sₙ2 reaction.

-

Methyl Iodide (MeI): An excellent electrophile for Sₙ2 reactions due to the high polarizability and good leaving group ability of iodide.[7]

-

Inert Atmosphere (Nitrogen): Sodium hydride reacts violently with water and can be passivated by oxygen; an inert atmosphere is critical for safety and reaction efficiency.

Experimental Protocol:

Materials:

-

4-Bromobenzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methyl iodide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

-

Base Addition: Carefully add sodium hydride (1.2 equivalents) to the stirred DMF and cool the suspension to 0 °C using an ice bath.

-

Alkoxide Formation: Dissolve 4-Bromobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a clear liquid.[8]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely available, its structure allows for a highly accurate prediction of its key spectroscopic features.

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.5 ppm). The two protons ortho to the bromine atom will appear as a doublet (J ≈ 8.5 Hz), and the two protons ortho to the methoxymethyl group will appear as a second doublet (J ≈ 8.5 Hz).

-

Benzylic Protons (-CH₂-): A sharp singlet at approximately 4.4-4.5 ppm, integrating to 2H.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.3-3.4 ppm, integrating to 3H.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals are expected: C-Br (~121 ppm), C-CH₂ (~137 ppm), and the two sets of CH carbons (~129 and ~131 ppm).

-

Benzylic Carbon (-CH₂-): ~74 ppm.

-

Methoxy Carbon (-OCH₃): ~58 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C-H (Aromatic): 3100-3000 cm⁻¹ (stretch).

-

C-H (Aliphatic): 2950-2850 cm⁻¹ (stretch).

-

C-O-C (Ether): A strong, characteristic stretch at 1150-1085 cm⁻¹.

-

C-Br (Aryl): A signal in the fingerprint region, typically around 1070 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z = 200 and 202.

-

Major Fragment: The most likely fragmentation pathway is the benzylic cleavage to form the stable 4-bromobenzyl cation at m/z = 169/171.

-

Reactivity and Applications in Drug Development

This compound is a bifunctional reagent whose value lies in the orthogonal reactivity of its two key groups.

-

The Aryl Bromide Handle: The C(sp²)-Br bond is a lynchpin for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines. This versatility allows for the direct attachment of diverse molecular fragments to the benzene ring, a common strategy in scaffold decoration for medicinal chemistry programs.[9]

-

-

The Methoxymethyl Ether: This group serves as a robust protecting group for the benzylic alcohol. It is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents often used in cross-coupling.[10] Unlike more labile protecting groups, it ensures the hydroxyl functionality remains masked until a specific deprotection step is desired (typically under acidic conditions), preventing unwanted side reactions.

This dual functionality makes it a strategic building block for synthesizing complex targets where precise, sequential bond formation is required.

Role as a Versatile Synthetic Building Block:

Caption: Synthetic utility via palladium-catalyzed cross-coupling reactions.

Safety and Handling

As a brominated aromatic compound, this compound requires careful handling. The following safety information is based on data for structurally similar compounds and represents best practices.[4][6]

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.

-

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its structure offers two key points of reactivity: an aryl bromide ready for diverse cross-coupling reactions and a stable methoxymethyl ether. This combination allows for the strategic and controlled construction of complex molecular architectures, making it a useful tool for professionals in pharmaceutical and materials science research. Adherence to appropriate synthetic protocols and safety measures is essential for its effective and safe utilization.

References

- 1. boronmolecular.com [boronmolecular.com]

- 2. This compound [myskinrecipes.com]

- 3. 1515-88-4|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.fr [fishersci.fr]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. pragnagroup.wordpress.com [pragnagroup.wordpress.com]

- 10. nbinno.com [nbinno.com]

The Analytical Fingerprint: A Technical Guide to the Spectral Data of 1-Bromo-4-(methoxymethyl)benzene

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-bromo-4-(methoxymethyl)benzene (CAS No. 1515-88-4), a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating experimental data with established spectroscopic principles, this guide offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple yet informative substitution pattern on the benzene ring, which gives rise to a distinct and predictable spectral fingerprint. The presence of a bromine atom, a methoxymethyl group, and the aromatic ring itself provides multiple active sites for spectroscopic analysis. Understanding the interplay of these functional groups is paramount to a thorough interpretation of the resulting spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a powerful tool for elucidating the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons of the ether.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (Ha) | ~7.45 | Doublet | 2H | ~8.5 |

| Ar-H (Hb) | ~7.25 | Doublet | 2H | ~8.5 |

| -CH₂- | ~4.40 | Singlet | 2H | N/A |

| -OCH₃ | ~3.35 | Singlet | 3H | N/A |

Causality Behind the Assignments:

-

Aromatic Protons (Ha and Hb): The para-substitution pattern of the benzene ring results in a classic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom (Ha) are expected to be deshielded and thus resonate at a lower field (higher ppm value) compared to the protons ortho to the methoxymethyl group (Hb). The coupling constant of approximately 8.5 Hz is characteristic of ortho-coupling in a benzene ring.

-

Benzylic Methylene Protons (-CH₂-): These protons are adjacent to both the aromatic ring and the oxygen atom of the ether. This environment causes a significant downfield shift to around 4.40 ppm. As there are no adjacent protons, the signal is expected to be a singlet.

-

Methoxymethyl Protons (-OCH₃): The protons of the methyl group are shielded by the adjacent oxygen atom and are expected to appear as a singlet at approximately 3.35 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br (ipso) | ~121 |

| C-Ar (quaternary, attached to -CH₂OCH₃) | ~138 |

| C-H (ortho to Br) | ~132 |

| C-H (ortho to -CH₂OCH₃) | ~129 |

| -CH₂- | ~74 |

| -OCH₃ | ~58 |

Expert Interpretation:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom directly bonded to the bromine (ipso-carbon) is expected to be shielded due to the "heavy atom effect" of bromine, resulting in a signal around 121 ppm. The quaternary carbon attached to the methoxymethyl group will be deshielded and appear further downfield. The two sets of protonated aromatic carbons will have distinct chemical shifts based on their proximity to the electron-withdrawing bromine and the slightly electron-donating methoxymethyl group.

-

Aliphatic Carbons: The benzylic carbon (-CH₂-) will be significantly deshielded by the adjacent aromatic ring and the oxygen atom, resonating around 74 ppm. The methyl carbon (-OCH₃) of the ether will appear at a characteristic chemical shift of approximately 58 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit absorptions corresponding to the aromatic ring, the C-O ether linkage, and the C-Br bond.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl-alkyl ether |

| ~1100 | C-O stretch | Alkyl ether |

| 850-800 | C-H out-of-plane bend | para-disubstituted benzene |

| 700-600 | C-Br stretch | Aryl bromide |

Insight into Vibrational Modes:

The presence of sharp peaks in the 3100-3000 cm⁻¹ region is a clear indication of C-H bonds on an aromatic ring. The aliphatic C-H stretches from the methoxymethyl group will appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are observed in the 1600-1450 cm⁻¹ range. A strong absorption band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O bond, while the alkyl ether C-O stretch is expected around 1100 cm⁻¹. The out-of-plane bending of the C-H bonds on the para-disubstituted ring gives rise to a strong band in the 850-800 cm⁻¹ region, which is highly diagnostic of the substitution pattern. Finally, the C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The mass spectrum of this compound is characterized by the presence of a molecular ion peak and several key fragment ions.

Experimental Mass Spectrometry Data

A study on the mass spectrometry of 4-substituted-1-(methoxymethyl)benzene derivatives provides valuable experimental data for this compound.[1] Under Electron Ionization (EI), the molecular ion (M⁺•) is observed at m/z 200 and 202, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Key Fragmentation Pathways:

The fragmentation of this compound is primarily driven by the cleavage of the benzylic C-O bond and the loss of the methoxy group.

-

Loss of Methoxy Radical (-•OCH₃): A prominent fragmentation pathway involves the loss of a methoxy radical to form the stable 4-bromobenzyl cation at m/z 169 and 171.

[C₈H₉BrO]⁺• → [C₇H₆Br]⁺ + •OCH₃

-

Formation of the Tropylium Ion: The 4-bromobenzyl cation can further lose a bromine radical to form the benzyl cation at m/z 91, which can rearrange to the highly stable tropylium ion.

[C₇H₆Br]⁺ → [C₇H₇]⁺ + •Br

The presence of the isotopic pattern for bromine in the molecular ion and the fragment at m/z 169/171 serves as a definitive marker for the presence of a single bromine atom in the molecule.

Visualization of Key Fragmentation

Caption: Key fragmentation pathway of this compound.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectral data is contingent upon robust and well-controlled experimental procedures. The following protocols represent standard methodologies for the spectroscopic analysis of compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently recorded using the neat liquid. Apply a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the clean, empty salt plates.

-

Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC-MS) inlet.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the complete spectroscopic characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a detailed and multi-faceted understanding of its molecular structure. The predicted NMR and IR data, in conjunction with the experimental mass spectrometry findings, offer a robust analytical fingerprint for the confident identification and characterization of this important synthetic intermediate. By understanding the causal relationships between molecular structure and spectral output, researchers can effectively utilize these powerful analytical techniques in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved January 6, 2026, from [Link]

-

Tashiro, M., & Yamato, T. (1982). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 30(4), 305-310. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-(methoxymethyl)benzene

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Bromo-4-(methoxymethyl)benzene (CAS No. 1515-88-4), a versatile reagent widely used in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure its safe application in a laboratory setting. The narrative explains the causality behind safety protocols, particularly in the context of its primary use in organometallic cross-coupling reactions.

Core Chemical Profile and Physicochemical Properties

This compound is a substituted aromatic compound featuring a reactive carbon-bromine bond and a methoxymethyl ether group. These functional groups dictate its utility as a building block in synthesizing more complex molecules, particularly in pharmaceutical and agrochemical research.[1] Its physical state and properties necessitate specific handling procedures to mitigate exposure risks.

A summary of its key physicochemical properties is presented below. This data is crucial for understanding its behavior under various laboratory conditions, from storage to reaction work-up.

| Property | Value | Source(s) |

| CAS Number | 1515-88-4 | [2][3] |

| Molecular Formula | C₈H₉BrO | [2][3] |

| Molecular Weight | 201.06 g/mol | [2][3] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Boiling Point | 217.6 ± 15.0 °C at 760 mmHg | [2] |

| Melting Point | -15 °C (lit.) | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2][4] |

| Flash Point | 85.9 ± 21.5 °C | [2] |

| Storage | Store in a dry, room temperature, airtight environment | [5] |

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified as an irritant.[2] The Globally Harmonized System (GHS) classifications for this chemical and structurally similar compounds indicate a consistent hazard profile related to skin, eye, and respiratory tract irritation.[2][6]

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation | [2] |

Signal Word: Warning

GHS Pictogram:

The Causality of Exposure: Understanding Reactivity in Synthesis

The primary utility of this compound is as an aryl halide precursor in carbon-carbon bond-forming reactions.[7] Its safety protocols are intrinsically linked to its role in these syntheses, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and the formation of Grignard reagents.

Role in Palladium-Catalyzed Cross-Coupling Reactions

In a typical Suzuki-Miyaura coupling, the C-Br bond of this compound undergoes oxidative addition to a palladium(0) catalyst.[7][8] This is the first step in a catalytic cycle that ultimately couples the bromobenzene moiety to an organoboron compound.[8]

-

Why this matters for safety: These reactions often require elevated temperatures, anhydrous solvents (like THF or dioxane), and inorganic bases.[9] Heating increases the vapor pressure of the reagent and solvents, elevating the risk of inhalation. The use of fine palladium catalyst powders also presents an inhalation hazard. Therefore, all manipulations must be conducted in a well-ventilated chemical fume hood.

Formation and Use of Grignard Reagents

Alternatively, this compound can react with magnesium metal to form a Grignard reagent.[10] This process transforms the electrophilic carbon bonded to bromine into a potent nucleophile.[10]

-

Why this matters for safety: Grignard reagents are notoriously air- and moisture-sensitive, often pyrophoric.[11] The reaction is highly exothermic and requires strictly anhydrous conditions, as any water will quench the reagent and can cause a violent reaction.[11][12] This necessitates the use of oven-dried glassware and inert atmosphere techniques (e.g., a Schlenk line with nitrogen or argon).[13] The high reactivity dictates that personnel must be trained in handling air-sensitive reagents and have appropriate fire-extinguishing media (such as a Class D fire extinguisher or sand) immediately available.

The following diagram illustrates the central role of this compound and the associated reaction conditions that inform the necessary safety protocols.

Caption: Key synthetic routes for this compound and their conditions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

The primary engineering control for handling this chemical is a certified chemical fume hood.[2] This is non-negotiable due to the compound's irritant properties and its common use with volatile solvents and powdered catalysts. The fume hood contains vapors and prevents them from entering the laboratory workspace. For air-sensitive reactions like Grignard formation, a glove box or Schlenk line provides a necessary inert atmosphere.[11] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The following flowchart guides the user through the mandatory PPE selection process.

Caption: Decision flowchart for selecting appropriate Personal Protective Equipment (PPE).

Detailed Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for minimizing risk.

Handling

-

Preparation: Before handling, ensure all engineering controls are functional and all required PPE is donned. Read the Safety Data Sheet (SDS) thoroughly.

-

Dispensing: Conduct all transfers within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Inert Atmosphere Work: When performing air-sensitive reactions, ensure the apparatus is properly dried and purged with an inert gas like nitrogen or argon before introducing the reagent.[13]

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Contaminated work clothing should be removed and laundered separately before reuse.

Storage

-

Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2][14] Incompatible materials can lead to vigorous or explosive reactions.

-

Ignition Sources: Store away from heat, sparks, and open flames.[15]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

| Exposure Route | Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration and seek immediate medical attention. | [2] |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2] |

Accidental Release Measures

The following workflow outlines the procedure for managing a small-scale laboratory spill. For large spills, evacuate the area and contact institutional emergency personnel.

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

Disposal Considerations

Chemical waste must be managed in compliance with all local, regional, and national regulations.

-

Waste Classification: As a halogenated organic compound, this material should be collected as "halogenated organic waste."[16]

-

Procedure: Collect waste in a designated, properly labeled, and sealed container.[16] Do not mix with non-halogenated waste, acids, or bases.[16] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[16] Empty containers should be handled as hazardous waste until properly decontaminated.

Toxicological and Ecological Information

-

Toxicological Profile: The toxicological properties of this compound have not been fully investigated. However, based on its GHS classification, it is an irritant to the skin, eyes, and respiratory system.[2] Prolonged or repeated exposure should be avoided.

-

Ecological Profile: Data on the environmental impact of this specific chemical is limited. As a general precaution, prevent it from entering drains or surface waters.[17] Many aryl halides are toxic to aquatic organisms and may persist in the environment.[17]

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(trimethoxymethyl)benzene.

- Fisher Scientific. (2023, September 22). Safety Data Sheet: 4-Bromoanisole.

- Chemsrc. (2025, August 25). 2-Bromobenzyl Methyl Ether | CAS#:1515-88-4.

- Georganics. (n.d.). This compound - High purity.

- Stenutz. (n.d.). 4-bromobenzyl methyl ether.

- Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds.

- CookeChem. (n.d.). This compound, 97%, 1515-88-4.

- PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene.

- MilliporeSigma. (2025, April 28). Safety Data Sheet: 4-Bromoanisole.

- BLD Pharm. (n.d.). 1515-88-4|this compound.

- ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.

- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.

- PubChem. (n.d.). 1-Bromo-4-(methoxymethoxy)benzene.

- MySkinRecipes. (n.d.). This compound.

- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).

- University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction.

- Grignard Reaction. (n.d.).

- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-4-isopropylbenzene.

- White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

- Chemistry LibreTexts. (2021, July 31). 14.

- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.

- PubChem. (n.d.). 1-Bromo-4-(diethoxymethyl)benzene.

- Fujifilm Wako Chemicals. (n.d.). Safety Data Sheet.

- Accounts of Chemical Research. (n.d.). Mechanism of Grignard Reagent Formation.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Benchchem. (n.d.). Proper Disposal of 1-Bromo-4-(trifluoromethyl)benzene-d4: A Guide for Laboratory Professionals.

- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.

- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....

- Boron Molecular. (n.d.). Buy this compound.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Bromobenzyl Methyl Ether | CAS#:1515-88-4 | Chemsrc [chemsrc.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. 4-bromobenzyl methyl ether [stenutz.eu]

- 5. 1515-88-4|this compound|BLD Pharm [bldpharm.com]

- 6. 1-Bromo-4-(methoxymethoxy)benzene | C8H9BrO2 | CID 10465919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. community.wvu.edu [community.wvu.edu]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.fr [fishersci.fr]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(methoxymethyl)benzene